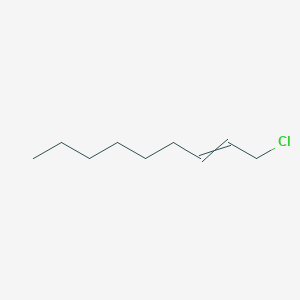

1-Chloronon-2-ene

Description

Properties

CAS No. |

41792-06-7 |

|---|---|

Molecular Formula |

C9H17Cl |

Molecular Weight |

160.68 g/mol |

IUPAC Name |

1-chloronon-2-ene |

InChI |

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3 |

InChI Key |

BNALNZBXPXBMTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloronon-2-ene can be synthesized through several methods. One common approach involves the chlorination of non-2-ene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: On an industrial scale, the production of 1-Chloronon-2-ene may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Chloronon-2-ene undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalogenated products.

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Elimination Reactions: Under basic conditions, 1-Chloronon-2-ene can undergo elimination reactions to form non-2-yne.

Common Reagents and Conditions:

Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of an inert solvent such as carbon tetrachloride (CCl4).

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Dihalogenated Alkenes: From addition reactions with halogens.

Substituted Alkenes: From nucleophilic substitution reactions.

Alkynes: From elimination reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Chloronon-2-ene in chemical reactions involves the interaction of its double bond and chlorine atom with various reagents:

Substitution Reactions: The chlorine atom, being a good leaving group, is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.

Elimination Reactions: The base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the chlorine atom.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-1-Chloro-5-methoxypent-2-ene

Molecular Formula : C₆H₁₁ClO

Key Features :

- Shorter chain (5 carbons) with a methoxy (-OCH₃) group at position 4.

- The presence of the methoxy group introduces polarity, enhancing solubility in polar solvents compared to non-functionalized chloroalkenes like 1-Chloronon-2-ene . Reactivity:

- The methoxy group can participate in hydrogen bonding and nucleophilic reactions, whereas 1-Chloronon-2-ene’s reactivity is dominated by electrophilic addition at the double bond.

1-Chloro-2-methyl-2-propanol

Molecular Formula : C₄H₉ClO

Key Features :

- A chloro alcohol with a hydroxyl (-OH) and chlorine on adjacent carbons.

- Unlike 1-Chloronon-2-ene, this compound is highly polar and water-soluble due to the -OH group . Safety:

- Requires stringent handling due to acute toxicity; skin/eye contact necessitates immediate washing . 1-Chloronon-2-ene, lacking hydroxyl groups, may exhibit lower acute toxicity but could pose environmental hazards due to its lipophilic nature.

Chloroacetone (1-Chloro-2-propanone)

Molecular Formula : C₃H₅ClO

Key Features :

- A short-chain chloro ketone with a chlorine atom and carbonyl group.

- The carbonyl group increases reactivity in nucleophilic substitutions compared to 1-Chloronon-2-ene’s alkene-dominated reactivity . Applications:

- Used as a tear gas precursor, highlighting its irritant properties.

Chlordane (Technical Mixture)

Molecular Formula : C₁₀H₆Cl₈ (varies with components)

Key Features :

- A complex organochlorine pesticide with multiple chlorine atoms and a bicyclic structure.

- Physical State:

- Viscous liquid (as a eutectic mixture), contrasting with 1-Chloronon-2-ene’s likely lower viscosity as a simpler alkene.

Data Table: Comparative Properties of 1-Chloronon-2-ene and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.